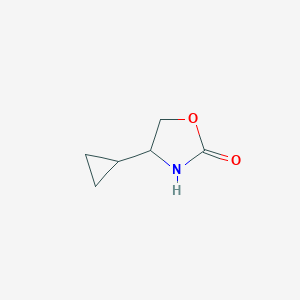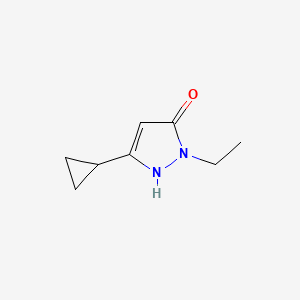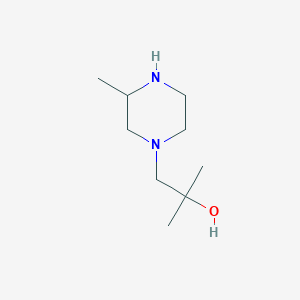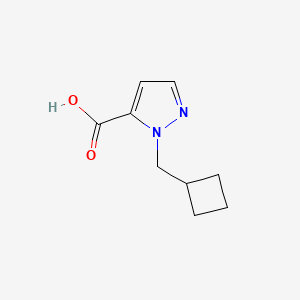
5-(4-氯-3-甲基苯基)-2H-四唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methylphenyl)-2H-tetrazole (5-CMT) is a small organic molecule that has been used in a variety of scientific research applications. It is a versatile and inexpensive reagent that has been used in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. It has also been used in biochemical and physiological research, as a fluorescent dye, and as a fluorescent probe. 5-CMT has been studied extensively in the laboratory and is now being used in a wide range of research applications.
科学研究应用
晶体结构分析和分子对接
- 已对四唑衍生物进行了分析,包括类似于5-(4-氯-3-甲基苯基)-2H-四唑的化合物的晶体结构和分子对接。例如,一项研究提供了类似四唑化合物的详细X射线晶体学数据,为了解它们的结构特性提供了见解。分子对接研究旨在了解这些分子与环氧合酶-2等酶的相互作用 (Al-Hourani et al., 2015)。
化学中的动力学和络合物形成
- 已对氮化物对五氨合钴(III)配合物上的叠氮根攻击动力学进行了研究,使用了四唑配合物。这项研究对于理解四唑衍生物在配位化学中的化学反应性和络合物形成至关重要 (Hall et al., 1985)。
腐蚀抑制
- 已研究了四唑衍生物在氯化物溶液中抑制铜腐蚀的作用。这些化合物,包括类似于5-(4-氯-3-甲基苯基)-2H-四唑的化合物,表现出显著的抑制效率,使它们在腐蚀科学中非常有用 (Zucchi et al., 1996)。
配位化学中的光物理性质
- 对含四唑的Cu(I)化合物进行的研究探讨了它们的制备、结构和光学性质。这些研究对于了解四唑衍生物在配位化学中的光物理性质至关重要 (Slyvka等,2019)。
在药物化学中的应用
- 四唑,特别是5-取代衍生物,在药物化学中具有重要意义。它们被用作合成其他杂环化合物的中间体,以及在寡核苷酸合成中的活化剂。它们作为非经典羧酸生物同源体在药物设计中起着关键作用 (Roh等,2012)。
有机化学中的反应和合成
- 已探讨了各种四唑衍生物的合成和反应,包括在特定条件下对5-(2-苯乙烯基)四唑的氢芳基化。这些研究有助于我们了解四唑化合物的化学性质和潜在应用于有机合成 (Lisakova et al., 2015)。
属性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXHJWVZUVPRFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-3-methylphenyl)-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)







![[2-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425797.png)
